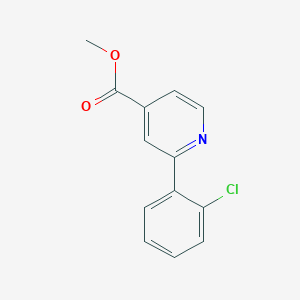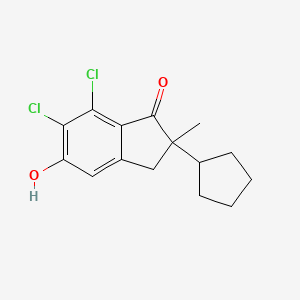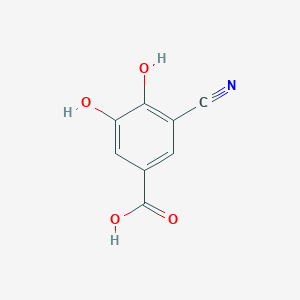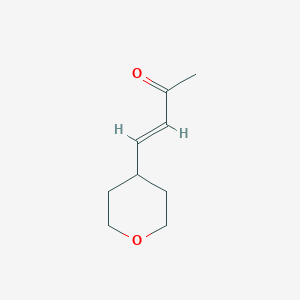
4-(Tetrahydro-2h-pyran-4-yl)but-3-en-2-one
Overview
Description
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is an organic compound characterized by a six-membered tetrahydropyran ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines a cyclic ether with an enone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one typically involves the reaction of 3,4-dihydro-2H-pyran with an appropriate butenone precursor under acidic conditions. One common method includes the use of p-toluenesulfonic acid as a catalyst in dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound may involve the hydrogenation of 3,4-dihydro-2H-pyran using Raney nickel as a catalyst . This process ensures high yield and purity, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The enone can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The tetrahydropyran ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted tetrahydropyran derivatives.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving cyclic ethers.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as a building block for polymers
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one involves its interaction with nucleophiles and electrophiles due to the presence of the enone moiety. The compound can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, making the β-carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A precursor in the synthesis of tetrahydropyran derivatives.
Tetrahydropyran: A cyclic ether used as a protecting group in organic synthesis.
4-(Tetrahydro-2H-pyran-2-yl)oxybenzaldehyde: A compound with similar structural features used in organic synthesis.
Uniqueness
4-(Tetrahydro-2H-pyran-4-yl)but-3-en-2-one is unique due to its combination of a tetrahydropyran ring and an enone moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
(E)-4-(oxan-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C9H14O2/c1-8(10)2-3-9-4-6-11-7-5-9/h2-3,9H,4-7H2,1H3/b3-2+ |
InChI Key |
RQJFDCVHFWRDRX-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1CCOCC1 |
Canonical SMILES |
CC(=O)C=CC1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
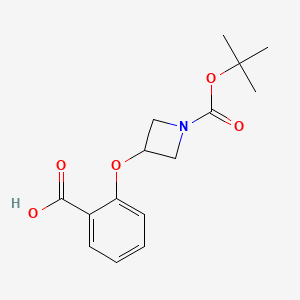


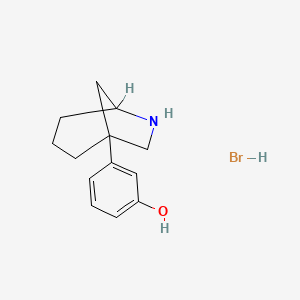
![6'-Methoxy-5'-methyl-2,3,5,6-tetrahydro-[1,3]bipyridinyl-4-one](/img/structure/B8448752.png)
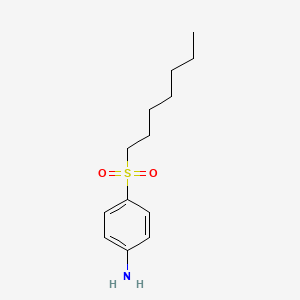


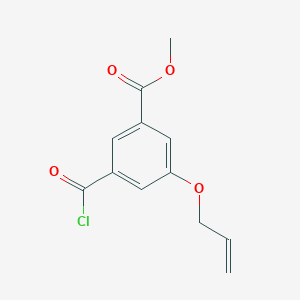
![Ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8448779.png)

